1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL

Medicinal Chemistry Synthetic Intermediate Quality Control

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL (CAS 1270540-85-6) is a substituted β-amino alcohol with the molecular formula C₁₀H₁₄FNO₂ and a molecular weight of 199.22 g/mol. It features a chiral center, resulting in multiple stereoisomers including (1S,2S), (1R,2R), and (1R,2S) configurations, each assigned distinct CAS numbers (e.g., 1269967-92-1, 1213548-11-8, 1270284-45-1).

Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
Cat. No. B15235614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL
Molecular FormulaC10H14FNO2
Molecular Weight199.22 g/mol
Structural Identifiers
SMILESCC(C(C1=C(C=CC(=C1)F)OC)N)O
InChIInChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3
InChIKeyQDBSKZMELBFHAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Baseline: 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL – A Chiral β-Amino Alcohol Intermediate


1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL (CAS 1270540-85-6) is a substituted β-amino alcohol with the molecular formula C₁₀H₁₄FNO₂ and a molecular weight of 199.22 g/mol . It features a chiral center, resulting in multiple stereoisomers including (1S,2S), (1R,2R), and (1R,2S) configurations, each assigned distinct CAS numbers (e.g., 1269967-92-1, 1213548-11-8, 1270284-45-1) . The compound is characterized by a 5-fluoro-2-methoxyphenyl ring attached to a propanolamine backbone, and it is commercially available as a free base (typically 95-98% purity) and as a hydrochloride salt (CAS 2703752-56-9, 95% purity) . It is primarily procured as a key intermediate for the synthesis of complex pharmaceutical agents, particularly selective serotonin reuptake inhibitors (SSRIs) [1].

Procurement Risk: Why Generic Substitution with Similar Aryl-Propanolamines Fails for 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL


Substituting 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL with a generic 'aryl-propanolamine' or a close analog is a significant risk in synthetic route development. The specific 1-amino-1-aryl substitution pattern differentiates it from regioisomers like 1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol (CAS 1216219-85-0), which positions the amino and hydroxyl groups differently, leading to altered reactivity and a distinct set of downstream derivatives . Furthermore, the precise stereochemistry is critical; the (1S,2S) isomer (CAS 1269967-92-1) and the (1R,2S) isomer (CAS 1270284-45-1) are distinct products with separate CAS numbers and pricing, indicating they are not interchangeable for stereospecific syntheses . The presence of the 5-fluoro-2-methoxy substitution pattern is a documented pharmacophore for serotonin transporter (SERT) affinity, a feature not shared by non-fluorinated or differently substituted analogs, making this specific intermediate indispensable for targeted SSRI development .

Quantitative Differentiation Evidence for 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL


Regioisomeric Purity: Differentiating 1-Amino-1-aryl from 1-Amino-2-aryl Propanol Scaffolds

The target compound is defined by its 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol scaffold. A commercially available regioisomer, 1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol (CAS 1216219-85-0), possesses an identical molecular formula (C₁₀H₁₄FNO₂) and weight (199.22 g/mol) but a different substitution pattern . The target compound's (1S,2S) isomer is offered at 98% purity, ensuring that for synthetic applications requiring the 1,1-substituted scaffold, the risk of regioisomeric contamination is controlled, a specification not guaranteed when procuring a generic 'amino-fluoro-methoxyphenyl-propanol' .

Medicinal Chemistry Synthetic Intermediate Quality Control

Stereochemical Resolution: Procurement of Discrete (1S,2S), (1R,2R), and (1R,2S) Isomers

Unlike many chiral intermediates offered only as racemates, 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is commercially sourced as distinct, single enantiomer pairs. The (1S,2S) isomer (CAS 1269967-92-1), (1R,2R) isomer (CAS 1213548-11-8), and (1R,2S) isomer (CAS 1270284-45-1) are each available with defined stereochemistry and a purity of 98% . This is in stark contrast to a racemic mixture (e.g., CAS 1270540-85-6, also at 98%) which offers no stereochemical control . The price for 5g of the (1R,2R) isomer is $3260, reflecting the added value of stereochemical resolution .

Asymmetric Synthesis Chiral Resolution Drug Development

Validated Intermediate for SSRI Synthesis: A Documented Synthetic Application

The compound, specifically its hydrochloride salt (CAS 2703752-56-9), is explicitly marketed and documented as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and related antidepressants [1]. This directly contrasts with a structurally similar but non-fluorinated analog, such as 1-erythro-2-amino-1-phenyl-1-propanol (CAS 492-56-8), which is a precursor for different pharmacological classes and lacks the 5-fluoro-2-methoxy motif critical for serotonin transporter (SERT) affinity [2]. A related study on a similar scaffold, (1S)-3-amino-1-(5-fluoro-2-methoxyphenyl)propan-1-ol, confirmed that the fluorine and methoxy substituents enhance binding affinity to serotonin transporters .

Pharmaceutical Intermediate SSRI Synthesis Route Scouting

Physicochemical Property Prediction: Boiling Point as a Handling and Purification Differentiator

The predicted boiling point for 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is 333.3±42.0 °C . In contrast, a related amino ketone intermediate, 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone (CAS 1270580-33-0), has a lower predicted boiling point of 300.2±42.0 °C . This 33.1 °C difference in boiling point, though predicted, is a significant differentiator for purification strategy, as the alcohol can withstand higher temperature distillation or vacuum conditions, while the ketone is more volatile and prone to degradation or unwanted side reactions like aldol condensation at elevated temperatures.

Physicochemical Properties Purification Process Chemistry

Optimal Application Scenarios for Procuring 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL


Stereospecific SSRI Candidate Synthesis

When a medicinal chemistry project requires the exploration of a novel series of selective serotonin reuptake inhibitors, procuring a specific enantiomer like (1S,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol (98% purity) is essential. As established in Section 3, this avoids in-house chiral resolution and provides a pure stereoisomer for building a chiral library, directly leveraging the documented role of this scaffold as an SSRI intermediate . This scenario is optimal when the goal is to establish a strong SAR and secure composition-of-matter patents on specific active enantiomers.

Process Chemistry and Route Scouting for CNS Drugs

A process chemist working to optimize a synthetic route for a CNS-targeting drug candidate would choose this compound over a non-fluorinated analog. The evidence from Section 3 demonstrates its explicit use in synthesizing antidepressants, and the class-level inference that the 5-fluoro-2-methoxy group is beneficial for SERT affinity [1]. Furthermore, the higher predicted boiling point (333.3 °C) compared to its ketone analog makes it a more robust intermediate for scaling up reactions that require thermal stress, as discussed in the physicochemical comparison.

Development of Fluorinated Chiral Building Block Libraries

For a research group specializing in fluorine chemistry, purchasing the complete set of stereoisomers—(1S,2S), (1R,2R), and (1R,2S)—provides a unique opportunity to build a diverse library of fluorinated chiral amino alcohols. As shown in Section 3, these are commercially available as discrete, high-purity products . This approach is superior to sourcing individual isomers from multiple vendors, ensuring batch-to-batch consistency and enabling comprehensive studies on the impact of stereochemistry on biological activity, a key factor that cannot be assessed when only the racemate is procured.

Quality Control and Reference Standard Procurement

This compound's availability in a high-purity (98%) free base and hydrochloride salt form makes it suitable as a reference standard in quality control (QC) laboratories. When developing analytical methods for an API that incorporates this intermediate, the known purity and distinct CAS numbers for each isomer and salt form (e.g., CAS 1270540-85-6 for the racemate, CAS 2703752-56-9 for the HCl salt) provide the traceability required for regulatory filings, a significant advantage over a less well-characterized generic analog .

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